

Physical properties and solubility of 4-Bromo-2-chlorothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-chlorothiazole**

Cat. No.: **B1279618**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties and Solubility of **4-Bromo-2-chlorothiazole**

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiazole is a halogenated heterocyclic compound with the molecular formula $C_3HBrCINS$. As a substituted thiazole, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its physical properties and solubility profile is fundamental for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a consolidated overview of the known physicochemical characteristics of **4-Bromo-2-chlorothiazole**, alongside detailed experimental protocols for their determination.

Physical Properties

The core physical properties of **4-Bromo-2-chlorothiazole** are summarized below. These constants are critical for predicting the compound's behavior under various experimental conditions, from reaction temperature to purification methods like distillation.

Table 1: Physical and Chemical Properties of **4-Bromo-2-chlorothiazole**

Property	Value	Reference(s)
CAS Number	92977-45-2	[1] [2]
Molecular Formula	C ₃ HBrCINS	[1] [2] [3] [4]
Molecular Weight	198.47 g/mol	[1] [2] [3]
Boiling Point	253.8 ± 32.0 °C at 760 mmHg	[4]
Density	2.0 ± 0.1 g/cm ³	[4]
Flash Point	107.3 ± 25.1 °C	[4]
Melting Point	Not Available	[4]
Appearance	Data not specified in reviewed literature.	
Storage	Store in a dry, sealed place, under an inert atmosphere, and refrigerated (freezer, under -20°C).	[1] [2]

Solubility Profile

Specific quantitative solubility data for **4-Bromo-2-chlorothiazole** in common organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like," its halogenated and heterocyclic structure suggests it is likely to be more soluble in non-polar to moderately polar organic solvents than in highly polar solvents like water. For instance, a related compound, 4-Bromo-2-chloropyrimidine, is reported to be slightly soluble in water^[5]. Another structurally similar molecule, 4'-Bromo-2'-chloroacetanilide, is soluble in hot methanol^[6]^[7].

For research and development purposes, experimental determination is necessary. The following tables can be used to log experimentally determined solubility.

Table 2: Qualitative Solubility of **4-Bromo-2-chlorothiazole**

Solvent	Classification (e.g., Soluble, Partially Soluble, Insoluble)	Observations
Water		
Ethanol		
Methanol		
Acetone		
Dichloromethane (DCM)		
Tetrahydrofuran (THF)		
Dimethyl Sulfoxide (DMSO)		
Hexane		
Toluene		

Table 3: Quantitative Solubility of **4-Bromo-2-chlorothiazole** at 25 °C

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water		
Ethanol		
Dimethyl Sulfoxide (DMSO)		
Dichloromethane (DCM)		

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and solubility properties of **4-Bromo-2-chlorothiazole**.

Determination of Melting Point

The melting point is a crucial indicator of purity.[\[8\]](#) This protocol uses a standard capillary melting point apparatus.[\[9\]](#)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: Place a small amount of finely powdered, dry **4-Bromo-2-chlorothiazole** onto a watch glass.
- Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a small amount (approximately 3-5 mm in height) enters the tube.[\[9\]](#)
- Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.[\[9\]](#)
- Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.[\[8\]](#)

Determination of Boiling Point

This protocol uses a simple distillation setup to determine the boiling point at atmospheric pressure.[\[8\]](#)

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.[8]
- Sample Addition: Place a small volume (e.g., 10 mL) of **4-Bromo-2-chlorothiazole** and a few boiling chips into the round-bottom flask.[8]
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[8]
- Heating and Distillation: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded. The temperature will stabilize at the boiling point as the vapor surrounds the thermometer bulb and condenses.[8]
- Data Recording: Record the stable temperature reading as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Solubility (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[10][11]

Objective: To determine the saturation concentration of **4-Bromo-2-chlorothiazole** in a specific solvent at a constant temperature.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of solid **4-Bromo-2-chlorothiazole** to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[10][11]
- Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid settles. Alternatively, centrifuge the sample to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant liquid using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **4-Bromo-2-chlorothiazole** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11][12]
 - A pre-established calibration curve of known concentrations versus analytical response is required for this step.[11]
- Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical workflows for the characterization of **4-Bromo-2-chlorothiazole**.

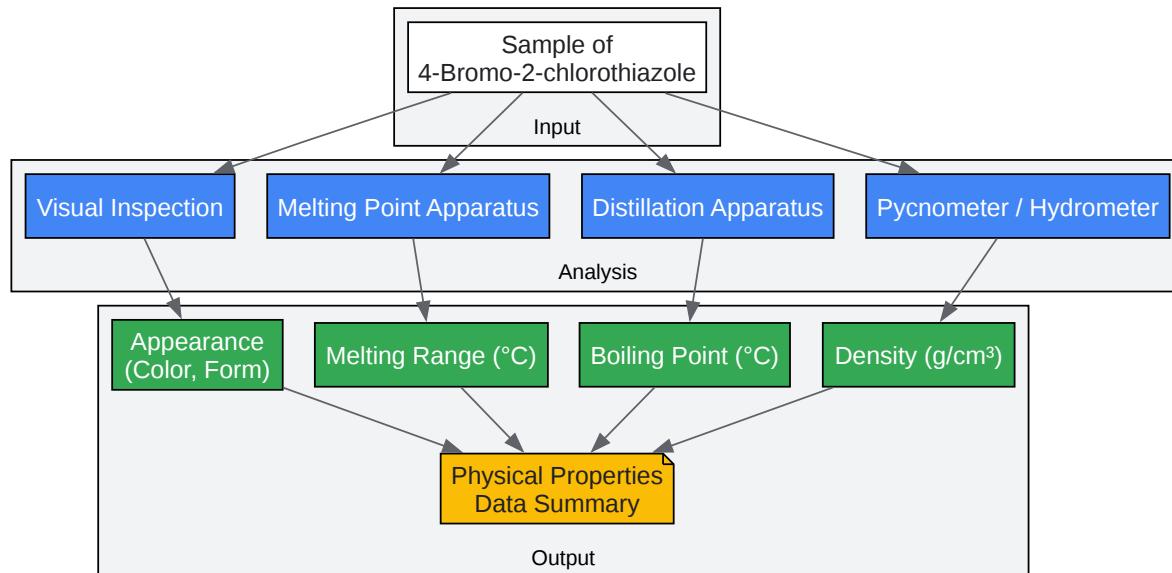


Figure 1: Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination

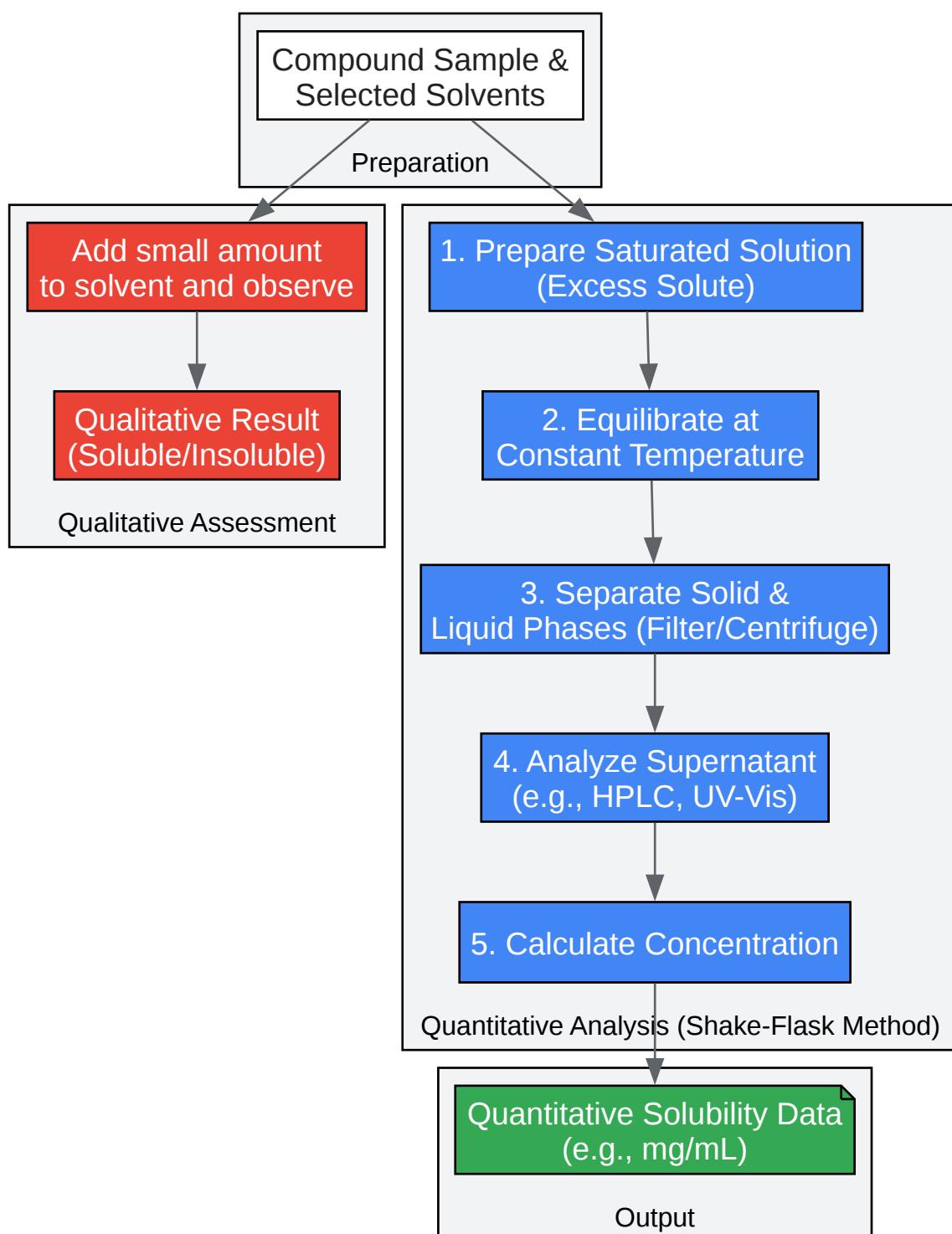


Figure 2: Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 92977-45-2 | 4-Bromo-2-chlorothiazole - Synblock [synblock.com]
- 2. 92977-45-2|4-Bromo-2-chlorothiazole|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-chloro-1,3-thiazole | CAS#:92977-45-2 | Chemsoc [chemsoc.com]
- 5. 4-Bromo-2-chloropyrimidine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]
- 7. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lifechemicals.com [lifechemicals.com]
- To cite this document: BenchChem. [Physical properties and solubility of 4-Bromo-2-chlorothiazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279618#physical-properties-and-solubility-of-4-bromo-2-chlorothiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com